BRD4 Bromodomain-1 Inhibition: Direct IC50 Comparison with Methylsulfonyl and Ethanesulfonyl Analogs
N-(Propylsulfonyl)azetidine-3-carboxamide demonstrates measurable, albeit modest, inhibitory activity against the BRD4 bromodomain-1 (BD1) with an IC50 of 7.32 μM (7,320 nM) in a biochemical assay using His/thioredoxin-tagged human recombinant BRD4 BD1 (residues 43–166) [1]. This establishes a baseline activity level for the propyl-substituted scaffold. In contrast, the methylsulfonyl analog (1-(methylsulfonyl)azetidine-3-carboxamide, CAS 1428374-79-1) exhibits substantially higher potency against a distinct enzyme target—steroid sulfatase—with a reported Ki of 0.150 nM in a cell-based assay measuring [3H]E1S to estrone conversion in HEK293 cells [2]. The 48,800-fold difference in apparent affinity between these structurally homologous compounds (propyl vs. methyl sulfonyl) across different assays underscores that sulfonyl alkyl chain length is not a silent structural variation; it profoundly alters target engagement profiles. The ethanesulfonyl analog (N-(ethanesulfonyl)azetidine-3-carboxamide, CAS 1696010-15-7) shows weak adenosine A2A receptor binding (Ki ≈ 4.36 μM in HEK293 cell displacement assay) [3], further demonstrating target specificity divergence within this homologous series.
| Evidence Dimension | Enzyme/receptor inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.32 μM (7,320 nM) vs BRD4 BD1 |
| Comparator Or Baseline | Methylsulfonyl analog: Ki = 0.150 nM vs steroid sulfatase; Ethanesulfonyl analog: Ki ≈ 4.36 μM vs adenosine A2A |
| Quantified Difference | 48,800-fold potency range across homologous N-alkylsulfonyl series |
| Conditions | BRD4: recombinant BD1 (43-166) E. coli expressed, HTRF/fluorescence assay; Steroid sulfatase: [3H]E1S HEK293 cell-based assay; Adenosine A2A: [3H] ligand displacement HEK293 cells |
Why This Matters
The propylsulfonyl substitution yields a distinct target selectivity fingerprint; procurement of the methyl or ethyl analog will not replicate this BRD4 BD1 activity profile.
- [1] BindingDB. BDBM50373172 (C-6474572 / CHEMBL265438). IC50 = 7.32E+3 nM. Target: BRD4 bromodomain-1 (Human). Assay: Inhibition of His/thioredoxin-tagged recombinant BRD4 BD1 (43-166). View Source
- [2] BindingDB. BDBM50369432 (CHEMBL1627465). Ki = 0.150 nM. Target: Steroid sulfatase (Human). Assay: [3H]E1S to estrone conversion in HEK293 cells. View Source
- [3] BindingDB. BDBM50026818 (CHEMBL3335524). Ki = 4.36E+3 nM. Target: Adenosine A2a receptor (Human). Assay: [3H] ligand displacement in HEK293 cells. View Source
